molecular formula C19H17N5O4S2 B4233219 N-(1,3-benzothiazol-2-ylcarbamothioyl)-2-(morpholin-4-yl)-5-nitrobenzamide

N-(1,3-benzothiazol-2-ylcarbamothioyl)-2-(morpholin-4-yl)-5-nitrobenzamide

Cat. No.: B4233219
M. Wt: 443.5 g/mol
InChI Key: RYQVZFOCGODGDS-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-ylcarbamothioyl)-2-(morpholin-4-yl)-5-nitrobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzothiazole ring, a morpholine ring, and a nitrobenzamide group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-ylcarbamothioyl)-2-(morpholin-4-yl)-5-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate oxidizing agent.

    Attachment of Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with an intermediate compound containing a leaving group.

    Introduction of Nitrobenzamide Group: The nitrobenzamide group is incorporated by nitration of a benzamide precursor, followed by coupling with the benzothiazole-morpholine intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-ylcarbamothioyl)-2-(morpholin-4-yl)-5-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group under mild conditions using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole or nitrobenzamide moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, sodium borohydride.

    Substitution: Halogenated solvents, strong acids or bases.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzothiazole or nitrobenzamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Studied for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-ylcarbamothioyl)-2-(morpholin-4-yl)-5-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, in cancer research, it may inhibit key enzymes involved in cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-2-(4-piperidinyl)-5-nitrobenzamide
  • **N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-2-(4-pyrrolidinyl)-5-nitrobenzamide

Uniqueness

N-(1,3-benzothiazol-2-ylcarbamothioyl)-2-(morpholin-4-yl)-5-nitrobenzamide is unique due to the presence of the morpholine ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in scientific research and industry.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-ylcarbamothioyl)-2-morpholin-4-yl-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O4S2/c25-17(21-18(29)22-19-20-14-3-1-2-4-16(14)30-19)13-11-12(24(26)27)5-6-15(13)23-7-9-28-10-8-23/h1-6,11H,7-10H2,(H2,20,21,22,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYQVZFOCGODGDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC(=S)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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